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Compound of Interest

Compound Name: ACP-105

Cat. No.: B15541016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting dose-

response studies of ACP-105, a selective androgen receptor modulator (SARM). The protocols

outlined below cover essential in vitro and in vivo assays to characterize the potency, efficacy,

and selectivity of ACP-105, enabling a thorough assessment of its therapeutic potential.

Introduction to ACP-105 and Dose-Response
Studies
ACP-105 is a non-steroidal SARM that acts as a partial agonist of the androgen receptor (AR).

[1] It has demonstrated anabolic effects on muscle and bone with a favorable safety profile in

preclinical studies, suggesting its potential for treating conditions like muscle wasting and

osteoporosis.[2][3] Dose-response studies are critical to determine the optimal therapeutic

window for ACP-105, characterizing the relationship between its concentration and its

biological effects. This includes defining its potency (EC₅₀/IC₅₀) and maximal efficacy (Eₘₐₓ), as

well as its tissue selectivity.

ACP-105 Mechanism of Action and Signaling
Pathway
ACP-105 selectively binds to the androgen receptor, a ligand-activated transcription factor.[2]

[4] Upon binding, the receptor undergoes a conformational change, dissociates from heat
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shock proteins (HSPs), dimerizes, and translocates to the nucleus.[2][5][6] Within the nucleus,

the ACP-105-AR complex binds to specific DNA sequences known as androgen response

elements (AREs) in the promoter regions of target genes.[2][6] This interaction modulates the

transcription of genes involved in various physiological processes, including muscle protein

synthesis and bone formation.[7] The tissue-selective effects of SARMs like ACP-105 are

thought to be due to the differential recruitment of co-regulators (co-activators and co-

repressors) to the AR in different cell types.[1][8]
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Figure 1: Canonical Androgen Receptor Signaling Pathway for ACP-105.

Experimental Design and Protocols
A thorough dose-response evaluation of ACP-105 involves a tiered approach, beginning with in

vitro assays to determine its molecular interactions and cellular activity, followed by in vivo

studies in animal models to assess its physiological effects and safety profile.

In Vitro Assays
3.1.1. Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of ACP-105 for the androgen receptor by measuring

its ability to displace a radiolabeled androgen.

Protocol:

Receptor Preparation: Prepare cytosol from rat prostate tissue, which is a rich source of

androgen receptors.[7]
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Assay Buffer: Use a Tris-based buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) to

maintain protein stability.[7]

Competition Setup: In a 96-well plate, incubate a constant concentration of radiolabeled

ligand (e.g., [³H]-R1881) with increasing concentrations of unlabeled ACP-105 and the

prepared receptor cytosol.[9]

Incubation: Incubate the mixture overnight at 4°C to reach binding equilibrium.[7]

Separation of Bound and Free Ligand: Use a hydroxyapatite (HAP) slurry to separate the

receptor-bound radioligand from the free radioligand.[7]

Scintillation Counting: Measure the radioactivity of the bound ligand using a liquid scintillation

counter.

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the ACP-
105 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value (the concentration of ACP-105 that displaces 50% of the radiolabeled ligand).

3.1.2. Luciferase Reporter Gene Assay

This assay measures the functional activity of ACP-105 as an AR agonist or antagonist.

Protocol:

Cell Culture and Transfection:

Use a suitable cell line, such as PC-3 or HEK-293, that is co-transfected with an AR

expression vector and a reporter vector containing androgen response elements (AREs)

upstream of a luciferase gene.[10][11]

A co-transfected Renilla luciferase vector can be used for normalization.[10]

Compound Treatment:

For agonist testing, treat the transfected cells with serially diluted ACP-105.
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For antagonist testing, treat the cells with a fixed concentration of a known AR agonist

(e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of ACP-105.

Incubation: Incubate the cells with the compounds for 24 hours.[10]

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using

a luminometer and a dual-luciferase reporter assay system.[10]

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity.

For agonist activity, plot the normalized luciferase activity against the log of the ACP-105
concentration to determine the EC₅₀ (effective concentration for 50% of maximal

response) and Eₘₐₓ (maximal efficacy).

For antagonist activity, plot the percentage of inhibition of the DHT-induced response

against the log of the ACP-105 concentration to determine the IC₅₀.

In Vivo Assays
3.2.1. Hershberger Bioassay in Rats

This standardized in vivo assay is used to assess the anabolic (muscle-building) and

androgenic (effects on sex tissues) properties of ACP-105.[12][13]

Protocol:

Animal Model: Use castrated peripubertal male rats.[13][14]

Dosing: Administer ACP-105 daily for 10 consecutive days via oral gavage or subcutaneous

injection at multiple dose levels.[12][14] Include a vehicle control group and a positive control

group (e.g., testosterone propionate).

Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and

carefully dissect and weigh the following tissues:[14][15]

Anabolic: Levator ani muscle
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Androgenic: Ventral prostate, seminal vesicles (including coagulating glands)

Data Analysis: Compare the tissue weights of the ACP-105-treated groups to the vehicle

control group. A statistically significant increase in the weight of the levator ani muscle

indicates anabolic activity, while increases in the weights of the prostate and seminal

vesicles indicate androgenic activity. The anabolic-to-androgenic ratio can be calculated to

quantify tissue selectivity.

3.2.2. Pharmacokinetic Studies in Rodents

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile

of ACP-105.

Protocol:

Animal Model: Use male Sprague-Dawley rats or mice.[16][17]

Administration: Administer a single dose of ACP-105 via intravenous (i.v.) and oral (p.o.)

routes.[9][16]

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5,

1, 2, 4, 8, 24 hours) via an appropriate method, such as submandibular or saphenous vein

bleeding.[17]

Plasma Analysis: Separate the plasma and analyze the concentration of ACP-105 using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[16]

Data Analysis: Plot the plasma concentration of ACP-105 versus time. Calculate key

pharmacokinetic parameters, including:

Area under the curve (AUC)

Maximum concentration (Cₘₐₓ)

Time to maximum concentration (Tₘₐₓ)

Half-life (t₁/₂)
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Clearance (CL)

Volume of distribution (Vd)

Oral bioavailability (F%)

3.2.3. Preclinical Safety and Toxicology

Initial safety assessment should be conducted in rodent models.

Protocol:

Dose Range Finding: Conduct a dose-range finding study to identify the maximum tolerated

dose (MTD).

Repeated Dose Toxicity: Administer ACP-105 daily for a specified duration (e.g., 28 days) at

multiple dose levels, including a therapeutic dose, a multiple of the therapeutic dose, and the

MTD.

Monitoring: Observe the animals daily for clinical signs of toxicity. Monitor body weight and

food consumption.

Clinical Pathology: At the end of the study, collect blood for hematology and clinical

chemistry analysis (e.g., liver enzymes, lipid profile).

Histopathology: Conduct a full necropsy and perform histopathological examination of major

organs.

Data Analysis: Compare the findings from the ACP-105-treated groups with a vehicle control

group to identify any potential adverse effects.
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Figure 2: Experimental Workflow for ACP-105 Dose-Response Studies.

Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and

interpretation.

Table 1: In Vitro Activity of ACP-105
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Assay Parameter ACP-105
Positive Control
(e.g., DHT)

AR Binding Assay IC₅₀ (nM)

Luciferase Reporter

Assay (Agonist)
EC₅₀ (nM)

Eₘₐₓ (% of DHT) 100%

Luciferase Reporter

Assay (Antagonist)
IC₅₀ (nM)

Table 2: In Vivo Anabolic and Androgenic Activity of ACP-105 in the Hershberger Assay

Treatment
Group

Dose
(mg/kg/day)

Levator Ani
Weight (mg)

Ventral
Prostate
Weight (mg)

Seminal
Vesicle Weight
(mg)

Vehicle Control 0

ACP-105 Low

Mid

High

Positive Control

(TP)
X

Table 3: Pharmacokinetic Parameters of ACP-105 in Rats
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Parameter Intravenous (i.v.) Oral (p.o.)

Dose (mg/kg)

AUC₀-∞ (ng*h/mL)

Cₘₐₓ (ng/mL)

Tₘₐₓ (h) N/A

t₁/₂ (h)

CL (mL/min/kg)

Vd (L/kg)

F (%) N/A

Table 4: Summary of Preclinical Safety Findings for ACP-105

Parameter Dose Level 1 Dose Level 2 Dose Level 3 Observations

Clinical

Observations

Body Weight

Change (%)

Key Hematology

Changes

Key Clinical

Chemistry

Changes

Significant

Histopathology

Logical Relationships in Experimental Design
The experimental design follows a logical progression from fundamental molecular interactions

to complex physiological responses and safety assessments.
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Figure 3: Logical Flow of ACP-105 Dose-Response Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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